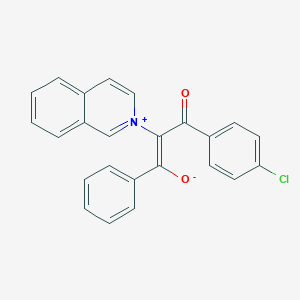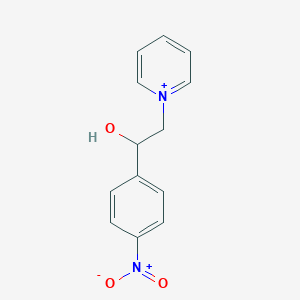![molecular formula C37H36N4O12 B280554 Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280554.png)
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has shown potential in scientific research applications. This compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, studies have shown that this compound inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the growth and proliferation of cancer cells, although the exact mechanism of this action is not fully understood.
Biochemical and Physiological Effects:
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have several biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines. Additionally, Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages and limitations for lab experiments. One advantage is that this compound has shown potential in treating cancer and other diseases, making it a promising compound for further research. Additionally, this compound has anti-inflammatory properties, which can be useful in studying the inflammatory response. One limitation of Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is that the mechanism of action is not fully understood, making it difficult to study the compound's effects.
Orientations Futures
There are several future directions for research on Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is to further study the mechanism of action of this compound, in order to better understand its effects. Additionally, research could focus on the potential use of Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in treating specific types of cancer or other diseases. Further studies could also investigate the potential use of this compound in combination with other drugs or therapies.
Méthodes De Synthèse
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is synthesized through a complex process involving several steps. The first step involves the synthesis of 4-(acetylamino)benzoic acid, which is then reacted with 2-(2-hydroxyethoxy)ethyl bromide to form 2-{[4-(acetylamino)benzoyl]oxy}ethyl 4-(acetylamino)benzoate. This compound is then reacted with 3-nitrobenzaldehyde and 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid to form Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Applications De Recherche Scientifique
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has shown potential in scientific research applications. This compound has been studied for its potential as an anti-inflammatory agent, as well as its potential in treating cancer and other diseases. Studies have shown that Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has the ability to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Propriétés
Formule moléculaire |
C37H36N4O12 |
|---|---|
Poids moléculaire |
728.7 g/mol |
Nom IUPAC |
bis[2-(4-acetamidobenzoyl)oxyethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C37H36N4O12/c1-21-31(36(46)52-18-16-50-34(44)25-8-12-28(13-9-25)39-23(3)42)33(27-6-5-7-30(20-27)41(48)49)32(22(2)38-21)37(47)53-19-17-51-35(45)26-10-14-29(15-11-26)40-24(4)43/h5-15,20,33,38H,16-19H2,1-4H3,(H,39,42)(H,40,43) |
Clé InChI |
MKDAOBJQZJZLJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC(=O)C4=CC=C(C=C4)NC(=O)C |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC(=O)C4=CC=C(C=C4)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)
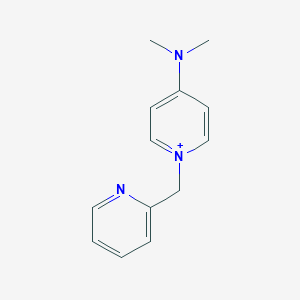

![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)
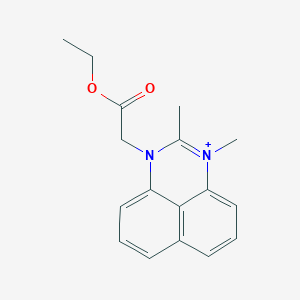
![2-Phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B280480.png)
![12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)
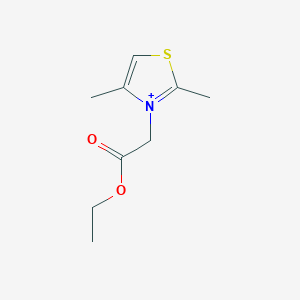
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)
